(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester
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Overview
Description
The compound “(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including ester, amide, and aromatic rings, which contribute to its unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of ester and amide bonds, as well as the introduction of various substituents on the aromatic rings. Typical synthetic routes may involve:
Esterification: Reacting succinic acid with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bonds.
Amide Formation: Coupling the resulting ester with 8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl acetic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, Cl2
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated aromatics
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid: A simpler analog with similar ester functional groups.
8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl acetic acid: A related compound with similar aromatic and piperazine moieties.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C50H48F4N4O12 |
---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate |
InChI |
InChI=1S/C30H30F4N4O4.C20H18O8/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-11,16-17,24H,12-15,18H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t24-;15-,16-/m00/s1 |
InChI Key |
ORBOVPDSXOKTQB-GDGVXITASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC |
Origin of Product |
United States |
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